molecular formula C25H19FN4O3S B2920867 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one CAS No. 1647254-53-2

2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one

Cat. No.: B2920867
CAS No.: 1647254-53-2
M. Wt: 474.51
InChI Key: AKIARUJAELRJOT-UHFFFAOYSA-N
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Description

2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one (CAS: 1647254-53-2) is a heterocyclic compound featuring a quinazolin-4-one core fused with a 1,2,4-oxadiazole ring via a methylthio linker. Its molecular formula is C25H19FN4O3S, with a molecular weight of 474.5 g/mol. The structure includes a 4-ethoxyphenyl group on the oxadiazole ring and a 4-fluorophenyl substituent on the quinazolinone nitrogen (). The compound’s SMILES notation (CCOc1ccc(-c2noc(CSc3nc4ccccc4c(=O)n3-c3ccc(F)cc3)n2)cc1) highlights its complex architecture, which combines electron-withdrawing (fluorine) and electron-donating (ethoxy) groups.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S/c1-2-32-19-13-7-16(8-14-19)23-28-22(33-29-23)15-34-25-27-21-6-4-3-5-20(21)24(31)30(25)18-11-9-17(26)10-12-18/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIARUJAELRJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one represents a novel hybrid structure combining elements of quinazolinone and oxadiazole. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer therapies. The biological activity of this compound can be analyzed through its antiproliferative effects, mechanisms of action, and comparative efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of the target compound involves multiple steps, typically starting from commercially available precursors. The structural integrity is confirmed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). The incorporation of the oxadiazole moiety is crucial for enhancing the biological activity by potentially improving solubility and bioavailability.

Antiproliferative Effects

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antiproliferative activity against a variety of cancer cell lines. For instance, compounds similar to our target compound have shown IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) and breast cancer cell lines. In one study, a related quinazolinone derivative exhibited an IC50 value of approximately 10 µM against the MCF-7 breast cancer cell line, highlighting the potential efficacy of this class of compounds in cancer treatment .

Table 1: Antiproliferative Activity of Quinazolinone Derivatives

CompoundCancer Cell LineIC50 (µM)
A3PC310
A5MCF-710
BIQO-19NSCLC~10
IXVarious1.16

The biological activity of quinazolinone derivatives often involves multiple mechanisms:

  • Inhibition of Kinases : Many quinazolinones act as inhibitors of receptor tyrosine kinases such as EGFR and BRAF, crucial in tumor progression .
  • Induction of Apoptosis : Studies have shown that certain derivatives can enhance the levels of active caspases (caspase-3, -8, -9), promoting apoptosis in cancer cells .

Figure 1: Mechanism of Action

The compound induces apoptosis via caspase activation and inhibits key signaling pathways involved in cell proliferation.

Case Studies

  • Anticancer Activity : A series of studies have reported on the effectiveness of quinazolinone derivatives against various cancers. For example, one study highlighted a derivative with a GI50 value comparable to Doxorubicin, indicating its potential as an effective anticancer agent .
  • Antimicrobial Properties : In addition to anticancer activity, quinazolinone derivatives have demonstrated antibacterial effects against strains like Staphylococcus aureus and Candida albicans. Compounds were shown to have inhibition zones exceeding those of standard antibiotics .

Comparative Analysis

The hybridization approach employed in synthesizing compounds like our target compound has been shown to enhance biological activity compared to non-hybridized counterparts. For instance, modifications at specific positions on the quinazolinone scaffold significantly influence the overall potency and selectivity against different cancer types .

Table 2: Comparative Efficacy of Quinazolinone Derivatives

Compound TypeAnticancer ActivityAntimicrobial Activity
Non-hybridizedModerateLow
Hybridized (e.g., Target Compound)HighModerate

Comparison with Similar Compounds

3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)quinazolin-4(3H)-one Derivatives

  • Structure: These compounds substitute the quinazolinone core with dichlorophenyl and methoxyphenyl groups.
  • Activity : Demonstrated antifungal and antibiotic properties (MIC values: 2–8 µg/mL against Candida albicans and Staphylococcus aureus) ().

2-(4-Amino-5-((4-fluorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9g)

  • Structure : Features a triazole-thioether linker instead of oxadiazole.
  • Activity : Exhibited antiproliferative activity (IC50: 1.2 µM against HeLa cells) ().
  • Comparison : The oxadiazole ring in the target compound could improve metabolic stability over triazole analogues due to reduced susceptibility to enzymatic degradation .

Heterocyclic Analogues with Modified Cores

4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol Derivatives

  • Structure : Triazole-thiol derivatives with trifluoromethylphenyl substituents.
  • Activity : Inhibited bacterial urease (IC50: 0.8–3.5 µM) ().

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

  • Structure : Incorporates a thiazole ring and thiophene group.
  • Activity : Showed antitubercular activity (MIC: 0.5 µg/mL against Mycobacterium tuberculosis) ().
  • Comparison : The oxadiazole-thioether motif in the target compound could provide distinct electronic effects compared to thiazole derivatives, influencing target binding specificity .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazolinone-oxadiazole 4-Ethoxyphenyl, 4-fluorophenyl Not reported (structural focus)
Triazole-quinazolinone (9g) Quinazolinone-triazole 4-Fluorophenylthio Antiproliferative (IC50: 1.2 µM)
Thiazole-dihydroquinazolinone Dihydroquinazolinone Thiophene, substituted phenyl Antitubercular (MIC: 0.5 µg/mL)
Triazole-thiol 1,2,4-Triazole Trifluoromethylphenyl Urease inhibition (IC50: 0.8–3.5 µM)

Key Research Findings and Implications

  • Substituent Effects : The 4-fluorophenyl group in the target compound is a common pharmacophore in antimicrobial and anticancer agents, as seen in analogues like 9g ().
  • Heterocyclic Stability : Oxadiazoles are less prone to oxidation than thioether-linked triazoles, suggesting improved pharmacokinetics for the target compound .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for triazole-thiol derivatives (e.g., cesium carbonate-mediated thiolate formation) (), though its oxadiazole component may require specialized cyclization conditions.

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